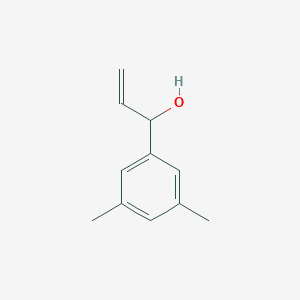

1-(3,5-Dimethylphenyl)prop-2-en-1-ol

Description

1-(3,5-Dimethylphenyl)prop-2-en-1-ol is an allylic alcohol featuring a 3,5-dimethylphenyl substituent attached to a propenyl chain. The compound’s structure combines aromatic and unsaturated aliphatic moieties, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-donating methyl groups on the phenyl ring and the hydroxyl-allyl system, which can participate in reactions such as nucleophilic additions, oxidations, and cyclizations.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(3,5-dimethylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11-12H,1H2,2-3H3 |

InChI Key |

JYNVGEMGXNLQPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating mixtures.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4)

Major Products Formed

Oxidation: 3,5-Dimethylbenzaldehyde, 3,5-Dimethylbenzoic acid

Reduction: 1-(3,5-Dimethylphenyl)propan-1-ol, 1-(3,5-Dimethylphenyl)propane

Substitution: 1-(3,5-Dimethyl-4-chlorophenyl)prop-2-en-1-ol, 1-(3,5-Dimethyl-4-nitrophenyl)prop-2-en-1-ol

Scientific Research Applications

1-(3,5-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-(3,5-Dimethylphenyl)-2-phenylprop-2-en-1-one (7i)

- Structure : Replaces the hydroxyl group with a ketone and introduces a phenyl substituent on the propenyl chain.

- Synthesis : Synthesized via I(III)-mediated aryl migration/elimination using (Z)-silane precursors, yielding 82% after purification by flash column chromatography .

- Key Differences: The ketone group enhances electrophilicity, making it more reactive toward nucleophiles compared to the alcohol.

1-(3,5-Dimethylphenyl)-2-methylpropan-1-ol

- Structure : Replaces the propenyl group with a branched methyl substituent.

- Molecular Formula : C₁₂H₁₈O (vs. C₁₁H₁₄O for the target compound).

- Properties : The absence of the allyl group reduces conjugation and limits participation in allylic oxidation or cycloaddition reactions. This compound is likely more stable under acidic conditions .

1-(4-Fluoro-3,5-Dimethylphenyl)-2-methylpropan-1-ol

- Structure : Incorporates a fluorine atom at the para position of the phenyl ring.

- The methylpropanol chain limits steric effects compared to the allyl group .

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-ol

- Structure : Substitutes methyl groups with methoxy on the phenyl ring and shifts the hydroxyl to the secondary carbon.

- Molecular Formula : C₁₂H₁₈O₃.

- Reactivity : Methoxy groups increase electron density on the aromatic ring, favoring electrophilic substitution. The tertiary alcohol is less acidic than the primary alcohol in the target compound .

Functional Analogues and Pharmacological Relevance

3,5-DMEC (1-(3,5-Dimethylphenyl)-2-(ethylamino)propan-1-one)

- Structure: Features a ketone and ethylamino group instead of the hydroxyl-allyl system.

- Applications: Listed as a psychoactive substance, highlighting the role of the 3,5-dimethylphenyl moiety in modulating central nervous system activity. The amino group enhances basicity, influencing solubility and receptor interactions .

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol

- Structure: Replaces the hydroxyl with an amino group and alters phenyl substitution to 2,5-dimethyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.